An In-Depth Technical Guide to Fmoc-Phe(3-I)-OH for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-Phe(3-I)-OH for Researchers and Drug Development Professionals
Introduction: The Strategic Incorporation of Iodinated Phenylalanine in Advanced Peptide Synthesis
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone for the development of novel therapeutics with enhanced properties. Among these, Fmoc-L-3-iodophenylalanine, or Fmoc-Phe(3-I)-OH, has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on leveraging its unique characteristics in solid-phase peptide synthesis (SPPS) for the creation of sophisticated peptide-based molecules. The strategic placement of an iodine atom on the phenyl ring of phenylalanine offers a trifecta of advantages: it serves as a versatile synthetic handle for post-synthesis modifications, a valuable tool for radio-labeling in diagnostic and therapeutic applications, and a means to modulate peptide conformation and binding affinity. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this unique amino acid derivative.
Physicochemical Properties of Fmoc-Phe(3-I)-OH
A thorough understanding of the physicochemical properties of Fmoc-Phe(3-I)-OH is paramount for its effective use in peptide synthesis. These properties dictate its solubility, reactivity, and stability under various experimental conditions.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Phe(3-I)-OH, Fmoc-3-iodo-L-Phe-OH, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid | [1] |
| CAS Number | 210282-31-8 | [1] |
| Molecular Formula | C₂₄H₂₀INO₄ | [1] |
| Molecular Weight | 513.32 g/mol | [2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 135-139 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]D25 = -19 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C, protected from light | [1] |
Solubility: Similar to other Fmoc-protected amino acids, Fmoc-Phe(3-I)-OH is generally insoluble in water. It exhibits good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Synthesis of the Core Building Block: 3-Iodo-L-phenylalanine
The journey to incorporating 3-iodophenylalanine into a peptide begins with the synthesis of the unprotected amino acid. A common and effective method for the direct iodination of L-phenylalanine involves electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 3-Iodo-L-phenylalanine
This protocol is based on established methods for the iodination of aromatic amino acids.
Materials:
-
L-Phenylalanine
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Sodium sulfite
-
Ammonium hydroxide
-
Diethyl ether
-
Ethanol
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, dissolve L-phenylalanine in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Iodination: Add a stoichiometric amount of iodine and periodic acid to the solution. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite to reduce any excess iodine.
-
Precipitation: The pH of the solution is carefully adjusted with ammonium hydroxide to the isoelectric point of 3-iodo-L-phenylalanine to induce precipitation.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and then recrystallized from an ethanol/water mixture to yield pure 3-iodo-L-phenylalanine.
Fmoc Protection of 3-Iodo-L-phenylalanine
The subsequent step involves the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for Fmoc-based SPPS.
Experimental Protocol: Synthesis of Fmoc-Phe(3-I)-OH
This protocol follows the general procedure for Fmoc protection of amino acids.
Materials:
-
3-Iodo-L-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: Dissolve 3-iodo-L-phenylalanine in an aqueous solution of sodium carbonate.
-
Fmocylation: A solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane is added dropwise to the amino acid solution at 0 °C. The reaction is then stirred at room temperature for several hours.
-
Work-up: The reaction mixture is washed with diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with HCl to a pH of approximately 2, leading to the precipitation of the Fmoc-protected amino acid.
-
Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford pure Fmoc-Phe(3-I)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(3-I)-OH is seamlessly integrated into standard Fmoc-SPPS protocols. However, an understanding of the nuances of its coupling and deprotection is crucial for achieving high-purity peptides.
Logical Workflow for SPPS using Fmoc-Phe(3-I)-OH
Caption: Standard workflow for incorporating Fmoc-Phe(3-I)-OH in SPPS.
Detailed Experimental Protocols for SPPS
Fmoc Deprotection: The Fmoc group is reliably removed using standard conditions.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the deprotection solution for 10-15 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Coupling of Fmoc-Phe(3-I)-OH: Standard coupling reagents are effective for the incorporation of Fmoc-Phe(3-I)-OH. The choice of reagent can be guided by the complexity of the sequence and the potential for steric hindrance.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Phe(3-I)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6 equivalents)
-
DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Phe(3-I)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[4]
Reactivity and Stability Considerations: The carbon-iodine bond in 3-iodophenylalanine is generally stable under standard Fmoc-SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails.[5] However, care should be taken to avoid prolonged exposure to strong nucleophiles or reducing agents that could potentially cleave the C-I bond.
Characterization of Fmoc-Phe(3-I)-OH
¹H NMR Spectroscopy: The ¹H NMR spectrum of Fmoc-Phe(3-I)-OH is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.9 ppm), the α-proton of the amino acid (around 4.2-4.5 ppm), and the β-protons (around 3.0-3.2 ppm). The aromatic protons of the 3-iodophenyl ring will appear as a distinct pattern in the aromatic region, shifted compared to the unsubstituted phenylalanine.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the carbonyl carbon of the carboxylic acid (around 173 ppm), the carbons of the Fmoc group, and the carbons of the 3-iodophenylalanine side chain. The carbon atom attached to the iodine will exhibit a characteristic downfield shift.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of Fmoc-Phe(3-I)-OH. The expected [M+H]⁺ ion would be at m/z 514.0, and the [M+Na]⁺ ion at m/z 536.0.
Advanced Applications in Drug Discovery and Chemical Biology
The incorporation of 3-iodophenylalanine into peptides opens up a wide array of possibilities for advanced applications.
Post-Synthetical Modification via Cross-Coupling Reactions
The iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the late-stage diversification of peptides, enabling the introduction of a wide range of functional groups to fine-tune biological activity, improve pharmacokinetic properties, or attach imaging agents.[6]
Caption: Suzuki-Miyaura coupling on an iodinated peptide.
Radiolabeling for Imaging and Therapy
The presence of the stable iodine atom allows for isotopic exchange reactions to introduce radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I. This enables the development of radiolabeled peptides for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for targeted radionuclide therapy.[1]
Conclusion
Fmoc-Phe(3-I)-OH is a versatile and powerful tool in the arsenal of the modern peptide chemist. Its well-defined physicochemical properties, straightforward incorporation into SPPS workflows, and the unique reactivity of the iodine substituent make it an invaluable building block for the synthesis of complex and functional peptides. From enabling late-stage diversification through cross-coupling reactions to facilitating the development of radiolabeled diagnostics and therapeutics, the strategic use of Fmoc-Phe(3-I)-OH is poised to continue to drive innovation in drug discovery and chemical biology. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers to confidently and effectively utilize this important non-canonical amino acid in their synthetic endeavors.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(11), 2649. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-phenylalanine. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6753–6757. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 13(45), 11048-11052. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 411-429. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
PubMed. (1983). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International Journal of Peptide and Protein Research, 22(2), 202-210. Retrieved from [Link]
-
ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Retrieved from [Link]
-
GCE4All Knowledge Base. (n.d.). 3-iodo-L-phenylalanine. Retrieved from [Link]
-
MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1551. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
PubMed. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Cancer Biotherapy & Radiopharmaceuticals, 21(3), 235-242. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Phe(3-F)-OH [198560-68-8]. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. The natural.... Retrieved from [Link]
-
Nature. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 17, 13-14. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. RSC Chemical Biology, 3(1), 108-115. Retrieved from [Link]
-
MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. International Journal of Molecular Sciences, 24(13), 11063. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6753–6757. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. ACS Chemical Biology, 18(6), 1235-1241. Retrieved from [Link]
